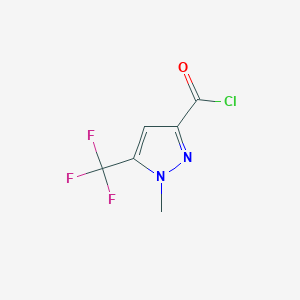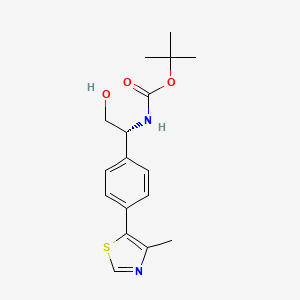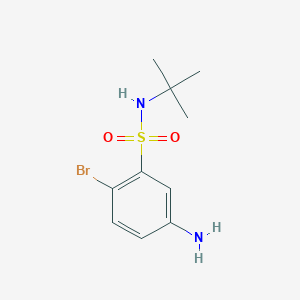
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide is a complex organic compound characterized by the presence of multiple halogen atoms and an amide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine, chlorine, and fluorine sources under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzamides .
Aplicaciones Científicas De Investigación
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide is unique due to the specific arrangement of halogen atoms and the presence of an amide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C7H4BrClF2N2O |
|---|---|
Peso molecular |
285.47 g/mol |
Nombre IUPAC |
2-amino-4-bromo-5-chloro-3,6-difluorobenzamide |
InChI |
InChI=1S/C7H4BrClF2N2O/c8-2-3(9)4(10)1(7(13)14)6(12)5(2)11/h12H2,(H2,13,14) |
Clave InChI |
JQCMWJOCOYMHDQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



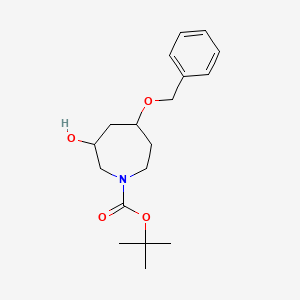
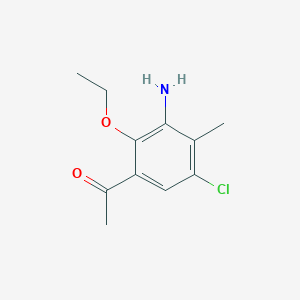
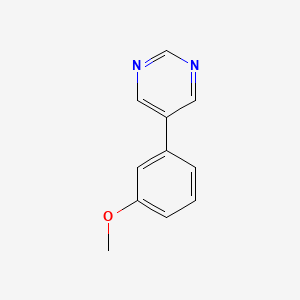
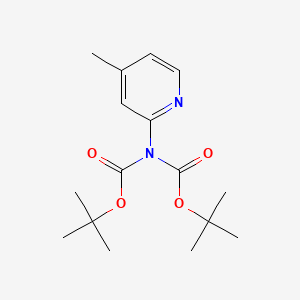


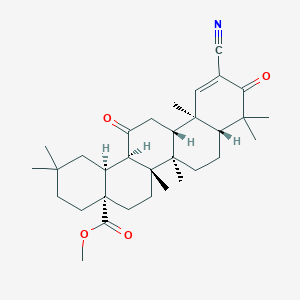
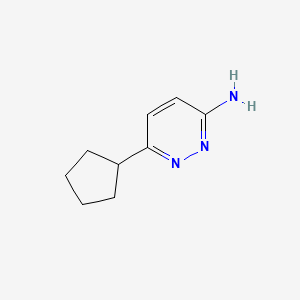
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
